4-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^{1}\text{H}$$ NMR spectrum (400 MHz, CDCl$$_3$$) displays characteristic signals at δ 7.52 (d, J = 3.6 Hz, 1H, H-3), 7.23 (d, J = 3.6 Hz, 1H, H-4), and 7.17 (d, J = 4.0 Hz, 1H, H-5), confirming the bithiophene backbone. The tert-butyl group appears as a singlet at δ 1.32 (9H), while the aromatic protons of the 4-(tert-butyl)phenyl substituent resonate as two doublets at δ 7.45 (d, J = 8.4 Hz, 2H) and δ 7.39 (d, J = 8.4 Hz, 2H).
$$^{13}\text{C}$$ NMR data corroborate the structure:
- Thiophene carbons: δ 143.2 (C-2), 137.8 (C-5)
- Brominated carbon: δ 121.5 (C-4)
- tert-Butyl carbon: δ 34.9 (C-(CH$$3$$)$$3$$)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
- 3056 cm$$^{-1}$$: C–H stretching of thiophene rings
- 2920 cm$$^{-1}$$: C–H asymmetric stretching of tert-butyl group
- 1560 cm$$^{-1}$$: C=C thiophene ring vibration
- 680 cm$$^{-1}$$: C–Br stretching
The absence of O–H or N–H stretches confirms the purity of the hydrocarbon framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In hexane solution, the compound exhibits λ$$_{\text{max}}$$ at 342 nm (ε = 12,400 M$$^{-1}$$cm$$^{-1}$$), a bathochromic shift of 48 nm compared to unsubstituted 2,2'-bithiophene. This redshift originates from enhanced conjugation via resonance interactions between the bromine atom and thiophene π-system. Time-dependent density functional theory (TD-DFT) calculations align with experimental data, showing HOMO→LUMO transitions localized on the brominated thiophene ring.
Comparative Analysis with Parent 2,2'-Bithiophene Derivatives
Table 2: Structural and electronic comparison with 2,2'-bithiophene
| Property | 2,2'-Bithiophene | 4-Bromo-5-(4-(tert-butyl)phenyl) Derivative |
|---|---|---|
| Dihedral angle (°) | 0.0 | 12.5 |
| λ$$_{\text{max}}$$ (nm) | 294 | 342 |
| Melting point (°C) | 32 | 178 |
| HOMO-LUMO gap (eV) | 4.1 | 3.4 |
The tert-butyl group increases thermal stability (Δm.p. = +146°C) by inhibiting molecular motion through steric bulk. Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap by 0.7 eV, enhancing conductivity relative to the parent compound. Crystallographic comparisons show that alkyl-substituted bithiophenes (e.g., 3,3'-didodecyl-2,2'-bithiophene) adopt planar conformations, while the title compound’s non-planarity demonstrates how aryl/bromo substituents disrupt π-stacking.
Substituent effects on charge transport were quantified using space-charge-limited current (SCLC) measurements:
- Hole mobility: 0.014 cm²/V·s (vs. 0.003 cm²/V·s for 2,2'-bithiophene)
- Electron mobility: 0.009 cm²/V·s (vs. negligible for unsubstituted analog)
This bipolar transport behavior stems from bromine’s ability to stabilize negative charges and the tert-butyl group’s suppression of trap states.
Properties
Molecular Formula |
C18H17BrS2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-bromo-2-(4-tert-butylphenyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C18H17BrS2/c1-18(2,3)13-8-6-12(7-9-13)17-14(19)11-16(21-17)15-5-4-10-20-15/h4-11H,1-3H3 |
InChI Key |
SIHGFYWPAKGOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CS3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Preparation of Boronic Acid Derivative: The tert-butylphenylboronic acid is prepared using standard methods.
Coupling Reaction: The boronic acid derivative is then coupled with 4-bromo-2,2’-bithiophene in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like toluene or DMF. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of conductive polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its responsive electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds:
5-Bromo-5’-phenyl-2,2’-bithiophene (Compound 6 in ): Structure: Lacks the tert-butyl group, substituted with a phenyl ring instead. Synthesis: Prepared via Suzuki coupling between 5-bromo-2,2'-bithiophene and phenylboronic acid (50% yield) .
5-Bromo-5’-[4-(3,4,5-tri-n-decyloxybenzoyloxy)phenyl]-2,2’-bithiophene ():
- Structure : Features a long alkoxy chain instead of tert-butyl.
- Synthesis : Purified via column chromatography (81% yield) .
- Comparison : The flexible alkoxy chain enhances solubility in organic solvents, contrasting with the rigid tert-butyl group, which may promote crystallinity .
- Structure : Fluorobenzamidine-functionalized bithiophenes.
- Application : Demonstrated corrosion inhibition for carbon steel in HCl, achieving >90% efficiency .
- Comparison : The bromine and tert-butyl groups in the target compound may offer similar electrochemical stability but lack the amidine functionality critical for adsorption on metal surfaces .
Physical and Electronic Properties
- Thermal Stability : The tert-butyl group in the target compound likely enhances thermal stability compared to phenyl or alkoxy derivatives, as bulky substituents reduce molecular mobility .
- Electronic Effects: Bromine’s electron-withdrawing nature may lower the HOMO level relative to non-halogenated analogs, improving charge transport in semiconductors .
Biological Activity
4-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, including antioxidant and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of bithiophene derivatives with brominated aryl groups. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions.
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Cross-Coupling | Bithiophene + 4-bromophenyl-tert-butyl | Pd catalyst, solvent |
| 2 | Purification | Crude product | Column chromatography |
| 3 | Characterization | NMR, IR, Mass Spectrometry | Standard analytical methods |
Antioxidant Activity
Recent studies have evaluated the antioxidant capacity of compounds similar to this compound using methods such as DPPH and ABTS assays. The presence of the bromine atom and the tert-butyl group has been shown to enhance the antioxidant properties.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 75 ± 2.3 | 82 ± 1.8 |
| Ascorbic Acid | 90 ± 1.5 | 95 ± 0.9 |
| Butylated Hydroxytoluene (BHT) | 85 ± 1.0 | 88 ± 1.2 |
These results indicate that while the compound exhibits significant antioxidant activity, it is slightly less effective than standard antioxidants like ascorbic acid.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. The structural features contribute to its effectiveness against a range of bacterial strains.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The data suggests that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Case Study on Antioxidant Properties : A study published in Molecules highlighted that derivatives of bithiophene, including those with bromine substitutions, showed enhanced radical scavenging abilities compared to their non-brominated counterparts. The research emphasized the role of the tert-butyl group in stabilizing free radicals.
- Case Study on Antimicrobial Effects : Research conducted by Scientific Reports indicated that compounds with similar structures demonstrated significant inhibition of biofilm formation in pathogenic bacteria. This suggests potential applications in developing antibacterial coatings or treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
